![molecular formula C12H19N3 B1425272 N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine CAS No. 919280-64-1](/img/structure/B1425272.png)
N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine
Overview
Description
“N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine” is a chemical compound with the molecular formula C12H19N3 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular weight of “N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine” is 191.28 . The InChI code for this compound is 1S/C11H17N3/c1-12-10-4-8-14(9-5-10)11-2-6-13-7-3-11/h2-3,6-7,10,12H,4-5,8-9H2,1H3 .
Chemical Reactions Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Physical And Chemical Properties Analysis
Scientific Research Applications
Biomimetic Iron(III) Complexes
Research involving biomimetic iron(III) complexes highlights the application of tripodal tetradentate ligands, including structures related to "N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine," in modeling the active sites of catechol dioxygenases. These complexes are studied for their ability to mimic the enzymatic activity of naturally occurring enzymes, particularly in the context of intradiol-cleaving catechol dioxygenases, which are critical for the biodegradation of aromatic compounds in the environment (Sundaravel et al., 2011).
Synthesis of Lafutidine Intermediates
The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a related compound, illustrates the chemical versatility of piperidin-4-amine derivatives. This process, starting from 2-amino-4-methylpyridine, showcases the compound's application in synthesizing intermediates for pharmaceutical compounds such as lafutidine, a histamine H2 receptor antagonist used for treating peptic ulcers (Li, 2012).
Manganese(II) Complexes
The study on manganese(II) complexes with 2-aminomethylpyridine-derived ligands bearing a methoxyalkyl arm includes compounds structurally akin to "N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine." These complexes are significant for understanding the coordination chemistry of manganese and exploring potential catalytic and magnetic applications (Wu et al., 2004).
Cobalt(III) Alcoholate Complexes
Research on cobalt(III) alcoholate complexes formed by addition of a water molecule across 2-pyridyl substituted imine function demonstrates the compound's relevance in the synthesis and structural elucidation of coordination complexes. These studies contribute to the broader understanding of metal-ligand interactions and their implications for catalysis and material science (Padhi et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
The compound contains a piperidine nucleus, which is a common feature in many therapeutic agents . Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Given the wide range of activities associated with piperidine derivatives, it’s likely that “N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine” interacts with its targets in a way that modulates their function, leading to therapeutic effects .
Biochemical Pathways
Without specific information on the targets and mode of action of “N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine”, it’s difficult to summarize the affected biochemical pathways. Given the activities associated with piperidine derivatives, it’s likely that multiple pathways could be affected .
Result of Action
The molecular and cellular effects of “N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine” would depend on its specific targets and mode of action. Given the activities associated with piperidine derivatives, it’s likely that the compound could have a range of effects at the molecular and cellular level .
properties
IUPAC Name |
N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-13-12-4-8-15(9-5-12)10-11-2-6-14-7-3-11/h2-3,6-7,12-13H,4-5,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZLTORMMGHBTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.